7,12a-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-acetic acid, 4-(3-furanyl)dodecahydro-alpha-hydroxy-4a,7a,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, (alphaS,4S,4aS,7R,7aR,8R,11aS,12aS)-
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Overview
Description
7,12a-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-acetic acid, 4-(3-furanyl)dodecahydro-alpha-hydroxy-4a,7a,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, (alphaS,4S,4aS,7R,7aR,8R,11aS,12aS)- is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
The synthesis of 7,12a-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-acetic acid involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This method offers high yields (65-98%) and does not require a metal catalyst.
Chemical Reactions Analysis
7,12a-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents such as sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,12a-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar compounds to 7,12a-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-acetic acid include:
Benzo[h]pyrano[2,3-b]quinoline derivatives: These compounds share a similar core structure and are synthesized using similar multicomponent reactions.
Methyl angolensate: This compound has a related structure and similar functional groups.
6-Hydroxysandoricin: Another related compound with similar functional properties.
The uniqueness of 7,12a-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-acetic acid lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H34O8 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
methyl 2-[(1S,8R,12S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C27H34O8/c1-14-16-7-9-25(4)22(15-8-10-33-13-15)34-19(29)12-27(14,25)35-18-11-17(28)24(2,3)21(26(16,18)5)20(30)23(31)32-6/h8,10,13,16,18,20-22,30H,1,7,9,11-12H2,2-6H3/t16?,18?,20?,21?,22?,25-,26-,27-/m0/s1 |
InChI Key |
GOYZKWCPWBKPIG-QCEMHZSUSA-N |
Isomeric SMILES |
C[C@@]12CCC3C(=C)[C@]1(CC(=O)OC2C4=COC=C4)OC5[C@]3(C(C(C(=O)C5)(C)C)C(C(=O)OC)O)C |
Canonical SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)C(C(=O)OC)O)C |
Origin of Product |
United States |
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